molecular formula C10H5FO4 B11898149 6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione CAS No. 89226-84-6

6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione

Cat. No.: B11898149
CAS No.: 89226-84-6
M. Wt: 208.14 g/mol
InChI Key: WQFUXENRFAZEFG-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities and applications. This compound features a fluorine atom at the 6th position and hydroxyl groups at the 2nd and 3rd positions on the naphthalene ring, making it a unique and valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione typically involves the fluorination of 2,3-dihydroxynaphthalene-1,4-dione. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-fluoro-1,4-naphthoquinone.

    Reduction: Formation of 6-fluoro-2,3-dihydroxy-1,4-dihydronaphthalene.

    Substitution: Formation of various substituted naphthoquinone derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly useful in its antimicrobial and anticancer activities, where the generated ROS can damage cellular components and inhibit cell growth.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound, known for its diverse biological activities.

    2,3-Dihydroxynaphthalene-1,4-dione: Lacks the fluorine atom but shares similar chemical properties.

    6-Fluoro-1,4-naphthoquinone: Similar structure but lacks the hydroxyl groups at the 2nd and 3rd positions.

Uniqueness

6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl groups contribute to its redox properties and potential for forming hydrogen bonds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

89226-84-6

Molecular Formula

C10H5FO4

Molecular Weight

208.14 g/mol

IUPAC Name

6-fluoro-2,3-dihydroxynaphthalene-1,4-dione

InChI

InChI=1S/C10H5FO4/c11-4-1-2-5-6(3-4)8(13)10(15)9(14)7(5)12/h1-3,14-15H

InChI Key

WQFUXENRFAZEFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=C(C2=O)O)O

Origin of Product

United States

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